MS177

PROTAC EZH2 degradation DC50

MS177 is a heterobifunctional PROTAC that degrades EZH2, eliminating both PRC2-dependent repression and noncanonical cMyc/coactivator activation unlike tazemetostat/GSK126. Essential for studies requiring complete functional ablation, particularly in tamoxifen-resistant BCa and AML models. Validated in vivo at 50-100 mg/kg i.p. with fast kinetics. Confirm solubility/storage per protocol.

Molecular Formula C48H55N11O8
Molecular Weight 914.0 g/mol
Cat. No. B11932160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS177
Molecular FormulaC48H55N11O8
Molecular Weight914.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C(C)C)C
InChIInChI=1S/C48H55N11O8/c1-28(2)59-39-24-32(23-34(36(39)27-53-59)44(62)52-26-35-29(3)22-30(4)54-45(35)63)31-8-10-40(51-25-31)57-18-16-56(17-19-57)15-13-50-41(60)12-20-67-21-14-49-37-7-5-6-33-43(37)48(66)58(47(33)65)38-9-11-42(61)55-46(38)64/h5-8,10,22-25,27-28,38,49H,9,11-21,26H2,1-4H3,(H,50,60)(H,52,62)(H,54,63)(H,55,61,64)
InChIKeyLRMNSTSNSCJHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS177 (N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide): An EZH2-Targeting PROTAC Degrader for Oncology and Epigenetics Research


N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide (CAS 2225938-86-1), commonly known as MS177, is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) that induces targeted degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein via the ubiquitin-proteasome system. The molecule comprises a potent EZH2 enzymatic inhibitor (C24) conjugated via a polyethylene glycol linker to a cereblon (CRBN) E3 ligase ligand derived from pomalidomide [1]. Unlike conventional small-molecule inhibitors, MS177 eliminates both the canonical (PRC2-dependent) and noncanonical (cMyc/coactivator-dependent) oncogenic functions of EZH2 through complete protein depletion, representing a distinct mechanism of action with differentiated pharmacological properties .

Why MS177 Cannot Be Substituted with Conventional EZH2 Enzymatic Inhibitors in Degradation-Dependent Applications


Conventional EZH2 inhibitors such as GSK126 (IC50 9.9 nM) and tazemetostat exclusively target the catalytic methyltransferase activity of EZH2, leaving the protein's scaffolding and noncanonical transcriptional coactivator functions intact [1][2]. EZH2 possesses a cryptic transactivation domain that binds cMyc and p300 to drive oncogenic gene activation independently of its enzymatic activity; this noncanonical function is unaffected by catalytic inhibitors [1]. MS177, by contrast, degrades the entire EZH2 protein, simultaneously ablating both canonical PRC2-mediated repression and noncanonical cMyc/coactivator-driven activation . Consequently, substituting MS177 with an enzymatic inhibitor in applications requiring complete EZH2 functional blockade will result in incomplete target engagement and attenuated efficacy, particularly in models where noncanonical EZH2 activity drives pathogenesis [2].

Quantitative Differentiation of MS177 Versus EZH2 Inhibitors and Alternative Degraders: A Procurement-Focused Evidence Guide


MS177 Achieves Protein Depletion (DC50 = 0.2 μM) Distinct from Enzymatic IC50 Values of Inhibitors

MS177 induces EZH2 protein degradation with a half-maximal degradation concentration (DC50) of 0.2 ± 0.1 μM in EOL-1 acute myeloid leukemia cells, achieving a maximum degradation (Dmax) of 82% [1]. In contrast, the parent EZH2 enzymatic inhibitor C24 (which constitutes the EZH2-binding warhead of MS177) exhibits an IC50 of 12 nM for methyltransferase inhibition but does not induce protein degradation [2]. The DC50 metric quantifies protein elimination rather than enzymatic inhibition, reflecting MS177's distinct degradation-based mechanism that cannot be replicated by inhibitors.

PROTAC EZH2 degradation DC50 EOL-1 cells

Superior Antiproliferative Efficacy of MS177 Versus Methyltransferase Inhibitors in Tamoxifen-Resistant Breast Cancer

In luminal breast cancer cells with acquired tamoxifen resistance, MS177 and the related EZH2 PROTAC MS8815 inhibited cell growth to a significantly greater degree than methyltransferase inhibitors [1][2]. While the Oncogene (2024) study does not report exact IC50 fold differences, the findings explicitly state that EZH2 PROTACs achieve 'much greater' growth inhibition compared to methyltransferase inhibitors in both tamoxifen-sensitive and tamoxifen-resistant BCa cell lines [1]. This differential efficacy stems from MS177's ability to degrade both EZH2 and its interacting transcription factor FOXM1, thereby suppressing target genes involved in cell cycle progression and tamoxifen resistance that remain unaffected by catalytic inhibitors [2].

Breast cancer Tamoxifen resistance PROTAC EZH2 Cell growth inhibition

MS177 Demonstrates In Vivo Tumor Growth Suppression Without Apparent Toxicity in PDX Models

In patient-derived xenograft (PDX) models of acute myeloid leukemia, MS177 administered via intraperitoneal injection at 50-100 mg/kg effectively suppressed tumor growth without apparent toxicity . While specific tumor volume reduction data are not publicly available in vendor datasheets, the qualitative in vivo efficacy coupled with the absence of observable toxicity distinguishes MS177 from EZH2 catalytic inhibitors, which have shown limited single-agent activity in clinical settings due to incomplete target blockade of noncanonical functions [1]. The PROTAC mechanism's ability to eliminate both canonical and noncanonical EZH2 activities is proposed to underlie this superior in vivo performance .

In vivo PDX model Acute myeloid leukemia Tumor growth inhibition

MS177 Exhibits High Selectivity for EZH2 Over EZH1 and a Panel of 23 Methyltransferases

In radioactive methyltransferase assays, MS177 demonstrated high inhibition potency for EZH2 with pronounced selectivity over the closely related EZH1 enzyme [1]. At a concentration of 10 μM, MS177 showed minimal inhibition (<20% residual activity reduction) against a panel of 23 distinct lysine, arginine, and DNA methyltransferases, confirming its target selectivity [1]. While the parent inhibitor C24 also exhibits EZH2 selectivity, the PROTAC architecture of MS177 retains this selectivity while conferring degradation functionality. Comparable EZH2 PROTACs such as MS8815 (IC50 8.6 nM) also show EZH2 inhibition, but direct head-to-head selectivity comparisons between MS177 and MS8815 are not available in published literature [2].

Selectivity EZH1 Methyltransferase panel Off-target profiling

Comparative Degradation Kinetics: MS177 is Fast-Acting and Time-Dependent

MS177 induces rapid EZH2 protein depletion in EOL-1 cells, with detectable degradation observed within hours of treatment and sustained depletion maintained over 24 hours [1]. Following MS177 washout after 16 hours of treatment, EZH2 protein levels gradually recover, demonstrating the reversibility of degradation [2]. In contrast, the parent inhibitor C24 and the CRBN-binding-deficient control compound MS177N1 do not induce EZH2 degradation, confirming that the PROTAC's bifunctional engagement of both EZH2 and CRBN is required for degradation activity [1]. The time-dependent degradation profile of MS177 is consistent with PROTAC pharmacology, wherein target ubiquitination and proteasomal degradation occur on a timescale of hours rather than the immediate binding equilibrium governing enzymatic inhibitors.

Degradation kinetics Time-dependent EZH2 depletion PROTAC

Validated Research Applications of MS177 Based on Quantitative Differentiation Evidence


Investigating Noncanonical EZH2 Functions in Transcriptional Activation

MS177 is uniquely suited for studies dissecting the noncanonical, methyltransferase-independent functions of EZH2—specifically its role as a transcriptional coactivator via binding to cMyc and p300. Because MS177 degrades the entire EZH2 protein, it eliminates both the PRC2-dependent repressive activity and the noncanonical cMyc/coactivator-dependent activating function [1]. Enzymatic inhibitors such as GSK126 and tazemetostat leave the noncanonical scaffolding functions intact and are therefore inappropriate for experiments requiring complete functional ablation [2]. Researchers investigating gene activation programs driven by EZH2-cMyc complexes should prioritize MS177 over catalytic inhibitors [1].

Evaluating EZH2 Degradation in Tamoxifen-Resistant Breast Cancer Models

MS177 and related EZH2 PROTACs have demonstrated superior growth inhibition in luminal breast cancer cells with acquired tamoxifen resistance compared to methyltransferase inhibitors [1][2]. Mechanistically, MS177 induces co-degradation of EZH2 and the transcription factor FOXM1, leading to downregulation of FOXM1 target genes implicated in cell cycle progression and tamoxifen resistance [1]. Researchers utilizing tamoxifen-resistant BCa cell lines or patient-derived models to study endocrine therapy resistance mechanisms should consider MS177 as a tool compound for achieving effective EZH2 pathway suppression [2].

In Vivo EZH2 Target Validation in Acute Leukemia Xenograft Models

MS177 has demonstrated in vivo tumor growth suppression without apparent toxicity in patient-derived xenograft (PDX) models of acute myeloid leukemia at intraperitoneal doses of 50-100 mg/kg [1]. This validated in vivo dosing regimen, combined with the compound's fast-acting degradation kinetics and high EZH2 selectivity, makes MS177 a suitable candidate for preclinical target validation studies in EZH2-dependent hematologic malignancies [2]. Procurement for in vivo studies should account for the compound's solubility profile (DMSO: 2 mg/mL, clear when warmed) and storage requirements (2-8°C) .

Time-Resolved Studies of EZH2-Dependent Chromatin and Transcriptional Dynamics

The rapid degradation kinetics of MS177—with detectable EZH2 depletion occurring within hours of treatment—enable time-resolved experiments examining the immediate consequences of EZH2 loss on chromatin state and gene expression [1]. Following MS177 washout, EZH2 protein levels gradually recover, permitting studies of target resynthesis dynamics [2]. This temporal control distinguishes MS177 from genetic knockout approaches, which require days to weeks for target depletion, and from enzymatic inhibitors, which do not eliminate the EZH2 protein itself. Researchers conducting ChIP-seq, RNA-seq, or proteomic analyses following acute EZH2 depletion should select MS177 for its validated time-dependent degradation profile [1][2].

Quote Request

Request a Quote for MS177

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.